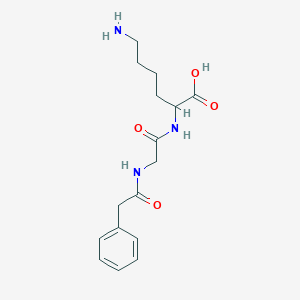

N-Phenylacetyl-Gly-Lys

Overview

Description

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a phenylacetyl group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid typically involves multiple steps, starting with the preparation of the phenylacetyl group and its subsequent attachment to the hexanoic acid backbone. Common synthetic routes include:

Amidation Reaction: The phenylacetyl group is introduced through an amidation reaction with hexanoic acid.

Protection and Deprotection Steps: Protecting groups are often used to prevent unwanted reactions at the amino groups during the synthesis.

Coupling Reactions: The final coupling of the amino groups with the phenylacetyl group is achieved under controlled conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuroprotective Effects

N-Phenylacetyl-Gly-Lys has been studied for its neuroprotective properties, particularly in the context of cognitive enhancement and neuroprotection against excitotoxicity.

- Cognitive Enhancement : The dipeptide has been linked to improvements in cognitive function. Research indicates that similar compounds, like Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), demonstrate significant nootropic effects, enhancing memory and learning capabilities in animal models . The mechanisms proposed include modulation of neurotransmitter systems and neurotrophic factors.

- Neuroprotection : Studies show that N-phenylacetyl derivatives can protect neurons from glutamate-induced toxicity. For example, Noopept has been found to enhance neuronal survival in models of glutamate toxicity, suggesting that this compound may have similar protective effects .

Drug Design and Development

The structural characteristics of this compound make it a valuable candidate for drug design, particularly in developing new therapeutic agents.

- Insulin Analog Development : The compound can be utilized in the synthesis of novel insulin analogs. Research has shown that derivatives of phenylacetylated amino acids can enhance the binding affinity of insulin to its receptor, leading to improved pharmacological profiles . This application is crucial for diabetes management, where insulin sensitivity and efficacy are paramount.

- Synthetic Pathways : The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), which allows for the incorporation of various functional groups that can enhance its biological activity . This versatility makes it an attractive scaffold for further modifications.

Therapeutic Applications

The therapeutic potential of this compound extends beyond neuroprotection to include applications in cancer therapy and metabolic engineering.

- Cancer Immunotherapy : There is emerging evidence that phenylacetyl derivatives can serve as precursors for modifying tumor-associated carbohydrate antigens (TACAs). This modification may improve the efficacy of cancer vaccines by enhancing immune recognition of tumor cells . Specifically, N-phenylacetyl derivatives have been tested as biosynthetic precursors to induce expression of modified sialic acid on cancer cells.

- Metabolic Engineering : The compound's role in metabolic pathways highlights its potential in synthetic biology. By supplying tumor cells with synthetic precursors like N-phenylacetyl derivatives, researchers aim to manipulate metabolic pathways for therapeutic benefit .

Mechanism of Action

The mechanism of action of 6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

6-aminohexanoic acid: A simpler analog with similar structural features but lacking the phenylacetyl group.

Phenylacetic acid: Shares the phenylacetyl moiety but differs in the rest of the structure.

Uniqueness

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Biological Activity

N-Phenylacetyl-Gly-Lys (NPAcGK) is a dipeptide compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cognitive enhancement. This article explores the biological activity of NPAcGK, summarizing research findings, case studies, and relevant data.

Overview of this compound

NPAcGK is a derivative of glycine and lysine, modified with a phenylacetyl group. This modification is believed to enhance its bioavailability and biological activity. The compound is structurally similar to other nootropic agents, which are known to improve cognitive function.

- Acetylation Activity : NPAcGK is involved in acetylation processes, which are crucial for various biological functions, including gene expression and protein modification. It acts as a substrate for Gcn5-related N-acetyltransferases (GNATs), enzymes that catalyze the acetylation of lysine residues in proteins .

- Neuroprotective Effects : Research indicates that NPAcGK exhibits neuroprotective properties. In animal models, it has been shown to improve neuronal viability under conditions of oxidative stress and glutamate toxicity, suggesting a role in protecting against neurodegeneration .

- Cognitive Enhancement : Studies have demonstrated that NPAcGK can enhance cognitive performance in various behavioral tests. For instance, it has been reported to improve memory retention and learning capabilities in rodent models subjected to stress or neurotoxic agents .

In Vivo Studies

A series of experiments have been conducted to evaluate the effects of NPAcGK on cognitive function and neuroprotection:

- Cognitive Tests : In a study involving Wistar rats, administration of NPAcGK improved performance in step-through passive avoidance tasks, indicating enhanced memory retention .

- Neuroprotection : NPAcGK treatment resulted in reduced neuronal death in hippocampal HT-22 cells exposed to glutamate toxicity. This suggests that the compound may mitigate excitotoxic damage .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a controlled study, rats were administered NPAcGK prior to exposure to a neurotoxic agent (glutamate). The results showed a significant decrease in markers of neuronal damage and an increase in survival rates among treated animals compared to controls.

Case Study 2: Cognitive Function Improvement

Another study focused on the effects of NPAcGK on learning abilities in aged rats. The treated group exhibited improved performance in maze navigation tasks compared to untreated counterparts, suggesting potential applications for age-related cognitive decline.

Properties

IUPAC Name |

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCYMTNCRVUYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399272 | |

| Record name | N-Phenylacetyl-Gly-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113969-25-8 | |

| Record name | N-Phenylacetyl-Gly-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.